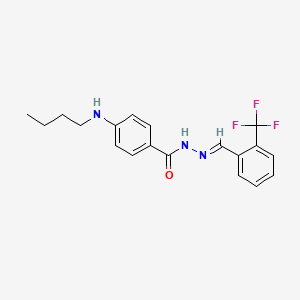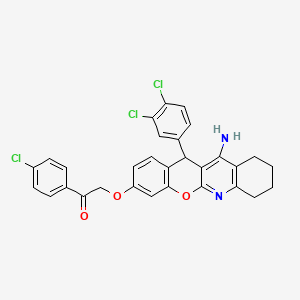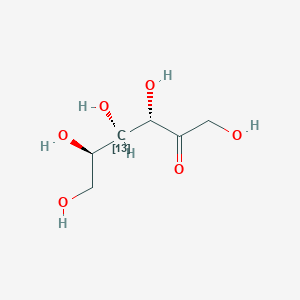
Ppo-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ppo-IN-2 is a protoporphyrinogen IX oxidase inhibitor, exhibiting a Ki value of 16 nM . Protoporphyrinogen IX oxidase is an enzyme involved in the biosynthesis of heme and chlorophyll, making this compound a significant compound in the study of these pathways.
Métodos De Preparación
The preparation of Ppo-IN-2 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . For in vivo applications, the mother liquor is further diluted with polyethylene glycol 300 (PEG300), Tween 80, and distilled water (ddH2O) to achieve the desired concentration
Análisis De Reacciones Químicas
Ppo-IN-2 undergoes various chemical reactions, primarily involving oxidation and reduction. As a protoporphyrinogen IX oxidase inhibitor, it interacts with the enzyme to prevent the oxidation of protoporphyrinogen IX to protoporphyrin IX . Common reagents used in these reactions include molecular oxygen and various reducing agents. The major product formed from these reactions is protoporphyrin IX, which is a precursor to heme and chlorophyll .
Aplicaciones Científicas De Investigación
Ppo-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis of heme and chlorophyll . In biology, it is used to investigate the role of protoporphyrinogen IX oxidase in various biological processes . In medicine, this compound is studied for its potential use in treating diseases related to heme biosynthesis . In industry, it is used in the development of herbicides and other agricultural chemicals .
Mecanismo De Acción
Ppo-IN-2 exerts its effects by inhibiting protoporphyrinogen IX oxidase, an enzyme involved in the biosynthesis of heme and chlorophyll . By binding to the enzyme, this compound prevents the oxidation of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of protoporphyrinogen IX and a decrease in heme and chlorophyll production . This inhibition disrupts the biosynthesis pathways and affects various biological processes dependent on heme and chlorophyll .
Comparación Con Compuestos Similares
Ppo-IN-2 is similar to other protoporphyrinogen IX oxidase inhibitors, such as acifluorfen and oxadiazon . this compound exhibits a higher potency with a Ki value of 16 nM, making it more effective at lower concentrations . This higher potency distinguishes this compound from other similar compounds and makes it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C17H15ClFN3O2S2 |
|---|---|
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
methyl 2-[[5-(3-chloro-4,5,6,7-tetrahydroindazol-2-yl)-6-fluoro-1,3-benzothiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H15ClFN3O2S2/c1-24-15(23)8-25-17-20-12-7-13(10(19)6-14(12)26-17)22-16(18)9-4-2-3-5-11(9)21-22/h6-7H,2-5,8H2,1H3 |
Clave InChI |
UHOCNZGENLYDAP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CSC1=NC2=CC(=C(C=C2S1)F)N3C(=C4CCCCC4=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15140025.png)
![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)
![(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B15140034.png)
![(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B15140037.png)
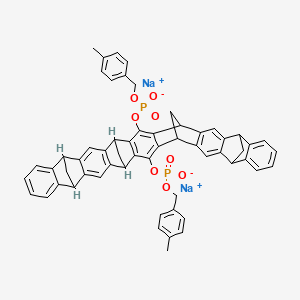
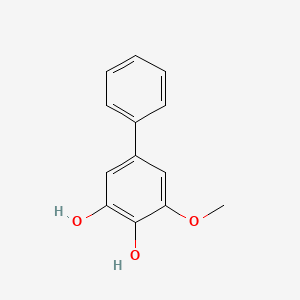
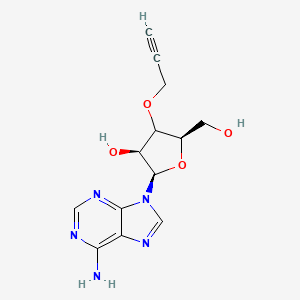
![N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide](/img/structure/B15140077.png)

![(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B15140097.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one](/img/structure/B15140113.png)
